molecular formula C8H7BrN2 B15332263 2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine

2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B15332263
M. Wt: 211.06 g/mol
InChI Key: OMCSNIMELBASSV-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine is a brominated heterocyclic aromatic organic compound It is characterized by a pyrrolopyridine core structure with a bromomethyl group attached to the second position of the pyrrole ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with pyrrolo[2,3-b]pyridine as the starting material.

  • Bromomethylation Reaction: The pyrrolo[2,3-b]pyridine undergoes a bromomethylation reaction, where a bromomethyl group is introduced to the second position of the pyrrole ring. This reaction is often carried out using reagents such as bromomethyl methyl ether (BOM) or bromomethyl chloride (CH2BrCl) in the presence of a suitable catalyst.

  • Reaction Conditions: The reaction is usually performed under anhydrous conditions and at elevated temperatures to ensure the completion of the bromomethylation process.

Industrial Production Methods:

  • Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

  • Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the pure compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as aldehydes, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can convert the bromomethyl group to a methylene group, resulting in the formation of 2-methyl-1H-pyrrolo[2,3-b]pyridine.

  • Substitution: The bromomethyl group can be substituted with other functional groups, such as hydroxyl, amino, or thiol groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution Reagents: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH3), and thiourea (SC(NH2)2) are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Aldehydes, ketones, carboxylic acids.

  • Reduction Products: 2-methyl-1H-pyrrolo[2,3-b]pyridine.

  • Substitution Products: Hydroxylated, aminated, or thiolated derivatives.

Scientific Research Applications

2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine has various applications in scientific research, including:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure with a chloromethyl group instead of a bromomethyl group.

  • 2-(Fluoromethyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure with a fluoromethyl group.

  • 2-(Iodomethyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure with an iodomethyl group.

Uniqueness: 2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its bromomethyl group, which imparts different chemical reactivity compared to other halogenated analogs. This difference can lead to distinct biological activities and applications.

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

2-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H7BrN2/c9-5-7-4-6-2-1-3-10-8(6)11-7/h1-4H,5H2,(H,10,11)

InChI Key

OMCSNIMELBASSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=C2)CBr)N=C1

Origin of Product

United States

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